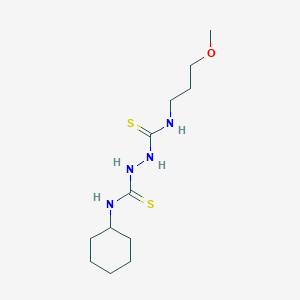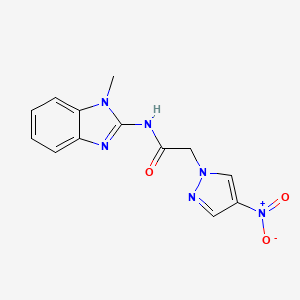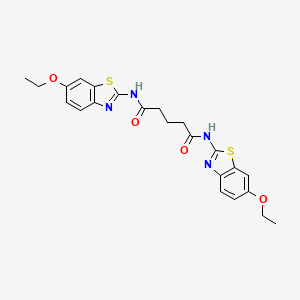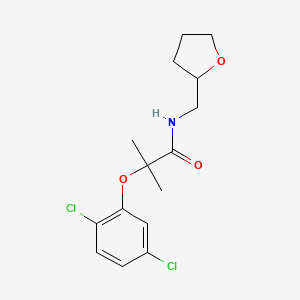![molecular formula C21H14BrN3OS2 B4846716 N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide](/img/structure/B4846716.png)
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide
Vue d'ensemble
Description
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential application in treating various diseases. BML-210 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
Mécanisme D'action
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. In the absence of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide, IκBα is phosphorylated by IκB kinase (IKK) and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene expression. However, in the presence of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide, IKK is unable to phosphorylate IκBα, leading to its stabilization and inhibition of NF-κB activity.
Biochemical and Physiological Effects:
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. Inhibition of NF-κB by N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide leads to the downregulation of pro-inflammatory cytokines, such as TNF-α and IL-6, and the upregulation of anti-inflammatory cytokines, such as IL-10. N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide has also been shown to induce apoptosis in cancer cells by inhibiting NF-κB activity. In addition, N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide in lab experiments is its potency and specificity for inhibiting NF-κB activity. N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide has been shown to be more potent than other NF-κB inhibitors, such as BAY 11-7082 and MG-132. However, one limitation of using N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide is its low solubility in water, which can make it difficult to use in some experiments. In addition, N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide has been shown to be cytotoxic at high concentrations, which can limit its use in some cell-based assays.
Orientations Futures
There are several future directions for research on N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide. One area of interest is the development of more soluble analogs of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide that can be used in a wider range of experiments. Another area of interest is the investigation of the effects of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide on other signaling pathways that are dysregulated in disease. Finally, the potential application of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide in combination with other drugs for the treatment of cancer and other diseases should be explored.
Applications De Recherche Scientifique
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide has been extensively studied for its potential application in treating various diseases, including cancer, inflammation, and autoimmune disorders. N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide has been shown to inhibit the NF-κB pathway, which is known to be dysregulated in many diseases. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune response. Inhibition of NF-κB by N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide leads to the downregulation of pro-inflammatory cytokines, such as TNF-α and IL-6, and the upregulation of anti-inflammatory cytokines, such as IL-10.
Propriétés
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3OS2/c22-15-10-8-13(9-11-15)19(26)25-21(27)23-16-5-3-4-14(12-16)20-24-17-6-1-2-7-18(17)28-20/h1-12H,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJPRFKBZAYROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[5-(2-furyl)-2-methyl-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-4-methyldecahydroquinoline](/img/structure/B4846638.png)




![3-(4-methoxyphenyl)-8-methyl-7-[2-(4-methyl-1-piperazinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4846676.png)
![2-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4846680.png)
![3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4846684.png)
![4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4846685.png)
![2-[(3,4-dichlorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4846689.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4846710.png)

![1-[(4-ethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4846726.png)